molecular formula C17H14Cl2O3S B12623085 {[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid CAS No. 919481-11-1

{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid

Cat. No.: B12623085
CAS No.: 919481-11-1
M. Wt: 369.3 g/mol
InChI Key: SMTWRCGPNIXHKE-UHFFFAOYSA-N
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Description

{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid is an organic compound characterized by its unique structure, which includes a dichlorophenyl group, a phenylpropyl group, and a sulfanylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzaldehyde, undergoes a reaction with a suitable reagent to form the corresponding dichlorophenyl intermediate.

    Addition of the Phenylpropyl Group: The dichlorophenyl intermediate is then reacted with a phenylpropyl compound under specific conditions to form the desired intermediate.

    Introduction of the Sulfanylacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of each step in the synthetic route.

Chemical Reactions Analysis

Types of Reactions

{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    {[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid: Unique due to its specific combination of functional groups.

    {[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    {[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}butyric acid: Contains a butyric acid group, offering different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

919481-11-1

Molecular Formula

C17H14Cl2O3S

Molecular Weight

369.3 g/mol

IUPAC Name

2-[3-(3,4-dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanylacetic acid

InChI

InChI=1S/C17H14Cl2O3S/c18-13-7-6-12(8-14(13)19)15(20)9-16(23-10-17(21)22)11-4-2-1-3-5-11/h1-8,16H,9-10H2,(H,21,22)

InChI Key

SMTWRCGPNIXHKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)SCC(=O)O

Origin of Product

United States

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